

Application Notes and Protocols: Synthesis of Cationic Zinc Hydrides with Brønsted Acids

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Compound of Interest

Compound Name: *hydride;zinc*

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These application notes provide a detailed overview and experimental protocols for the synthesis of cationic zinc hydrides via the protonolysis of zinc dihydride with Brønsted acids. This method offers a straightforward route to thermally stable and soluble cationic zinc hydride complexes, which are valuable reagents and catalysts in various chemical transformations, including CO₂ reduction.

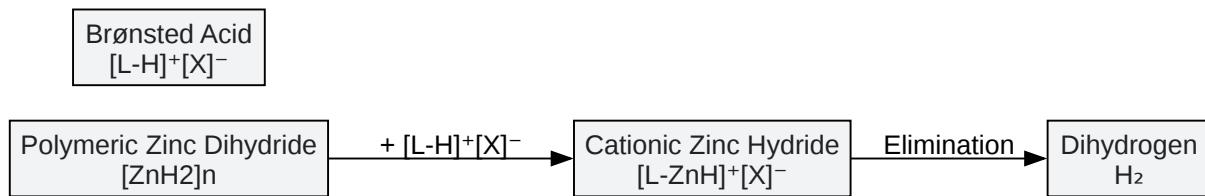
Introduction

Cationic zinc hydride complexes are increasingly important in catalysis and synthetic chemistry due to their enhanced Lewis acidity and unique reactivity compared to their neutral counterparts.^{[1][2][3]} A common and effective method for their synthesis is the protonolysis of polymeric zinc dihydride ($[ZnH_2]_n$) with a suitable Brønsted acid.^{[4][5]} This reaction typically involves the use of the conjugate acid of a chelating ligand, such as a bidentate diamine, in the presence of a non-coordinating anion.^{[4][5]} The resulting cationic zinc hydride species are often stabilized by the chelating ligand and can be isolated as crystalline solids.^{[4][6]}

Reaction Principle

The fundamental reaction involves the transfer of a proton from a Brønsted acid to a hydride ligand on the zinc center, leading to the elimination of dihydrogen gas and the formation of a cationic zinc species. The general scheme for this process is illustrated below. The choice of

the Brønsted acid and the stabilizing ligand is crucial for the successful isolation and stability of the resulting cationic zinc hydride.



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Caption: General reaction scheme for the synthesis of cationic zinc hydrides.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative cationic zinc hydride complexes using bidentate diamine ligands.

Protocol 1: Synthesis of $[(\text{TMEDA})\text{ZnH}]^+[\text{BArF}_4]^-$ (2a)

This protocol is adapted from the work of Ritter et al.[\[4\]](#)[\[5\]](#)

Materials:

- Zinc dihydride ($[\text{ZnH}_2]_n$)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- $[\text{TMEDA}\text{H}]^+[\text{BArF}_4]^-$ (Brønsted acid)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Pentane
- Schlenk flask and standard Schlenk line techniques
- Magnetic stirrer

Procedure:

- In a Schlenk flask under an inert atmosphere of argon, suspend zinc dihydride ($[ZnH_2]_n$) in anhydrous THF.
- In a separate flask, dissolve the Brønsted acid, $[TMEDA]^{+}[BArF_4]^{-}$, in anhydrous THF.
- Slowly add the solution of the Brønsted acid to the suspension of $[ZnH_2]_n$ at room temperature with vigorous stirring.
- The reaction mixture will become a clear solution within a few minutes.[\[5\]](#)
- Stir the reaction mixture for an additional 1 hour at room temperature.
- Remove the solvent under reduced pressure to obtain a colorless solid.
- Wash the solid with anhydrous pentane to remove any unreacted starting materials.
- Dry the product under vacuum to yield $[(TMEDA)ZnH]^{+}[BArF_4]^{-}$ as a colorless crystalline solid in practically quantitative yield.[\[4\]](#)

Protocol 2: Synthesis of Dimeric $\{[(TEEDA)Zn]_2(\mu-H)_2\}^{2+}[BArF_4]^{-2}$ (2b)

This protocol is also adapted from Ritter et al.[\[4\]](#)[\[5\]](#)

Materials:

- Zinc dihydride ($[ZnH_2]_n$)
- N,N,N',N'-Tetraethylethylenediamine (TEEDA)
- $[TEEDA]^{+}[BArF_4]^{-}$ (Brønsted acid)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Pentane

- Schlenk flask and standard Schlenk line techniques
- Magnetic stirrer

Procedure:

- Follow the same initial procedure as in Protocol 1, using TEEDA and its corresponding Brønsted acid, $[\text{TEEDAH}]^+[\text{BArF}_4]^-$.
- After the addition of the Brønsted acid solution to the $[\text{ZnH}_2]\text{n}$ suspension, stir the reaction mixture at room temperature for 1 hour.
- Reduce the volume of the solvent in vacuo.
- Store the concentrated solution at $-30\text{ }^\circ\text{C}$ to induce crystallization.
- Collect the colorless crystals by filtration, wash with a small amount of cold pentane, and dry under vacuum. The product is obtained in quantitative yield.^[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesized cationic zinc hydride complexes.

Table 1: Reaction Yields and Physical Properties

Compound	Ligand	Yield (%)	Appearance	Thermal Stability
$[(\text{TMEDA})\text{ZnH}]^+[\text{BArF}_4]^-$ (2a)	TMEDA	Quantitative ^[4]	Colorless crystals ^[4]	Stable in solution up to $70\text{ }^\circ\text{C}$ ^[4]
$[(\text{TEEDA})\text{Zn}(\mu-\text{H})_2]^{2+}[\text{BArF}_4]^-$ (2b)	TEEDA	Quantitative ^[4]	Colorless crystals ^[4]	Stable in solution up to $70\text{ }^\circ\text{C}$ ^[4]

Table 2: Selected ^1H NMR Spectroscopic Data (in $[\text{D}_8]\text{THF}$)

Compound	Zn-H Chemical Shift (δ , ppm)	Ligand CH ₂ Backbone (δ , ppm)
[(TMEDA)ZnH] ⁺ [BArF ₄] ⁻ (2a)	3.73 (s) ^[4]	-
[(TEEDA)Zn] ₂ (μ -H) ₂ ²⁺ [BArF ₄] ⁻² (2b)	-	2.96 (s) ^[4]

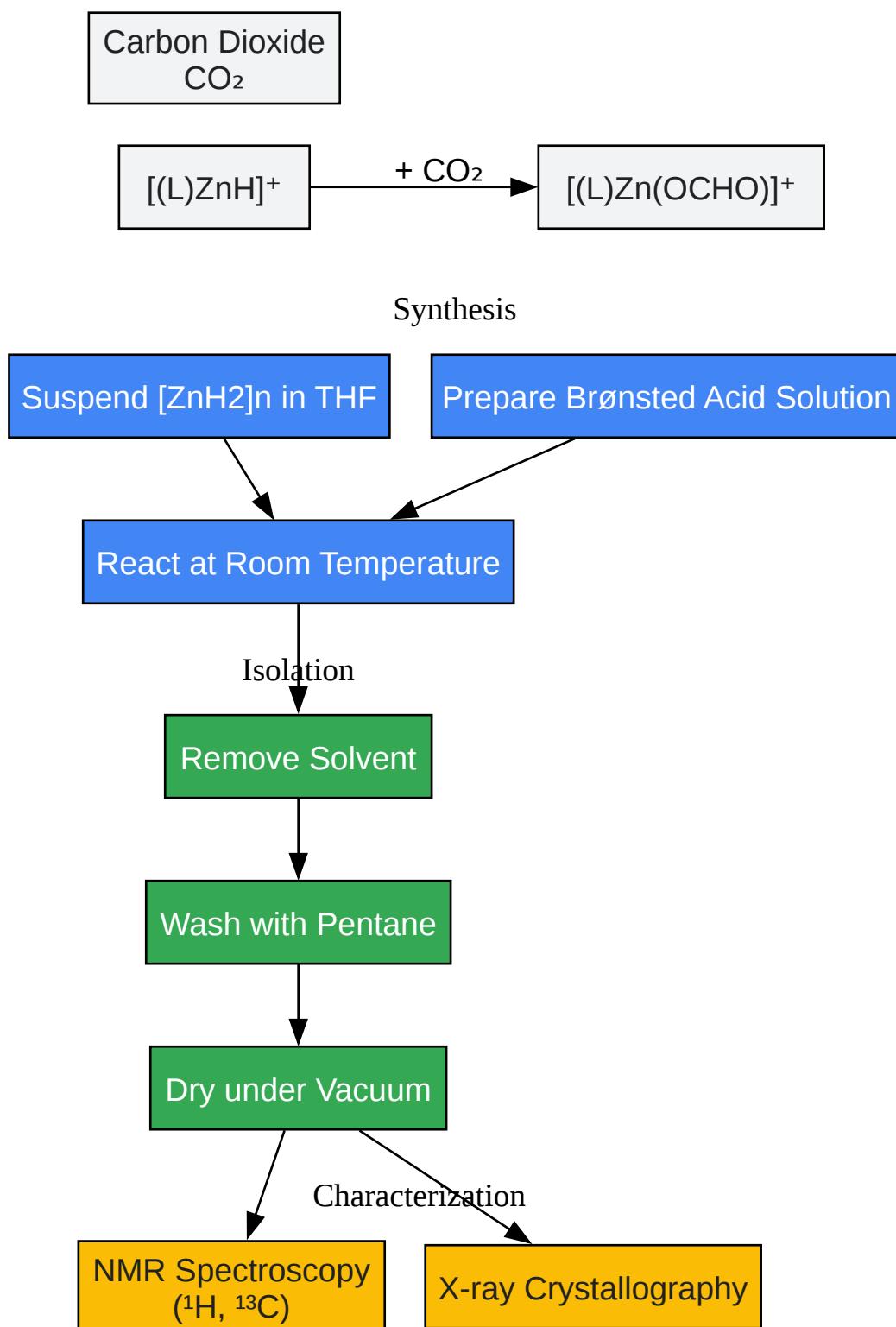
Note: For compound 2a, the Zn-H resonance is observed as a singlet at δ = 4.28 ppm in CD₂Cl₂.^[4] For the dimeric complex 2b, individual hydride signals were not reported at room temperature.

Reactivity and Applications

The synthesized cationic zinc hydrides exhibit notable reactivity, particularly with carbon dioxide.

Reaction with Carbon Dioxide

Both mononuclear and dinuclear cationic zinc hydrides readily react with CO₂ at room temperature (1 bar) to form the corresponding formate complexes in quantitative yields.^{[4][7]} This reaction highlights the hydridic nature of the Zn-H bond and the potential of these complexes in CO₂ activation and reduction.

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